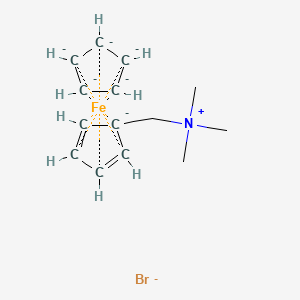
Cyclopenta-2,4-dien-1-ylmethyl(trimethyl)azanium;cyclopentane;iron;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Ferrocenylmethyl)trimethylammonium Bromide: is an organic compound containing ammonium and bromide ions. It is commonly used as a phase transfer catalyst in organic synthesis, especially in the production of pharmaceuticals and agrochemicals. This compound is known for its strong basicity, which facilitates the transfer of reactants between immiscible solvents, thereby enhancing the efficiency of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Ferrocenylmethyl)trimethylammonium Bromide typically involves the reaction of ferrocene with chloromethyltrimethylammonium chloride in the presence of a strong base such as sodium hydroxide. The reaction proceeds through the formation of a ferrocenylmethyl intermediate, which is then quaternized with bromide ions to yield the final product.
Industrial Production Methods: In industrial settings, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves careful control of temperature, reaction time, and the concentration of reagents to achieve the desired product quality.
Chemical Reactions Analysis
(Ferrocenylmethyl)trimethylammonium Bromide: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form ferrocenium derivatives, which are useful in electrochemical studies.
Reduction: Reduction reactions can lead to the formation of ferrocene derivatives with different substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like iodide and azide are used in substitution reactions.
Major Products Formed:
Ferrocenium derivatives from oxidation reactions.
Various ferrocene derivatives with different substituents from reduction reactions.
Substituted ferrocene derivatives from nucleophilic substitution reactions.
Scientific Research Applications
(Ferrocenylmethyl)trimethylammonium Bromide: has a wide range of applications in scientific research, including:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, enhancing the efficiency of reactions by facilitating the transfer of reactants between immiscible solvents.
Biology: The compound is used in biological studies to investigate the role of ferrocene derivatives in biological systems.
Industry: It is used in the production of agrochemicals, where it helps improve the efficiency of chemical reactions involved in the synthesis of pesticides and herbicides.
Mechanism of Action
The mechanism by which (Ferrocenylmethyl)trimethylammonium Bromide exerts its effects involves its strong basicity, which facilitates the transfer of reactants between immiscible solvents. The compound acts as a phase transfer catalyst, enhancing the rate and efficiency of chemical reactions by bringing reactants into closer proximity. The molecular targets and pathways involved include the interaction with various organic substrates and the enhancement of reaction kinetics.
Comparison with Similar Compounds
(Ferrocenylmethyl)trimethylammonium Bromide: is unique in its strong basicity and ability to act as a phase transfer catalyst. Similar compounds include:
Ferrocenylmethyltrimethylammonium chloride: Similar in structure but uses chloride instead of bromide.
Ferrocenylmethyltriethylammonium bromide: Similar but with ethyl groups instead of methyl groups.
Ferrocenylmethyltriethanolamine bromide: Contains an ethanolic group instead of a methyl group.
These compounds share similarities in their ferrocene core but differ in their substituents and counterions, which can affect their reactivity and applications.
Properties
Molecular Formula |
C14H20BrFeN-6 |
|---|---|
Molecular Weight |
338.06 g/mol |
IUPAC Name |
cyclopenta-2,4-dien-1-ylmethyl(trimethyl)azanium;cyclopentane;iron;bromide |
InChI |
InChI=1S/C9H15N.C5H5.BrH.Fe/c1-10(2,3)8-9-6-4-5-7-9;1-2-4-5-3-1;;/h4-7H,8H2,1-3H3;1-5H;1H;/q;-5;;/p-1 |
InChI Key |
AXSAOCALTAKDIT-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)C[C-]1C=CC=C1.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















